molecular formula C11H8FN3O2S B2636989 5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 1021229-16-2

5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2636989
CAS No.: 1021229-16-2
M. Wt: 265.26
InChI Key: CBMVQYAGUTXHOI-UHFFFAOYSA-N
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Description

The compound 5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione belongs to the thiobarbituric acid derivative family, characterized by a six-membered diazinane ring with sulfur and oxygen substituents. Fluorine’s electronegativity enhances hydrogen-bonding capacity and metabolic stability, making this compound distinct from non-fluorinated analogs .

Properties

IUPAC Name

5-[(3-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2S/c12-6-2-1-3-7(4-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKFNBZRSISGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of a fluorophenylamine with a diazinane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the fluorophenyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that 5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione exhibits potent anticancer activity. In vitro evaluations have shown that the compound inhibits the growth of various cancer cell lines. For instance:

  • Cell Line Testing : The compound was tested against a panel of human tumor cells, revealing an average growth inhibition rate of approximately 50% at concentrations around 15 μM .
  • Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells, likely through the modulation of key signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 10 μg/mL for certain strains, suggesting strong potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the diazinane ring have been systematically studied to enhance its efficacy and reduce toxicity.

SubstituentActivityNotes
FluorineIncreased potency against cancer cellsEnhances lipophilicity and cellular uptake
Amino groupCritical for biological activityEssential for interaction with target proteins

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods involving condensation reactions between thioketones and amines.

Synthetic Route Overview

  • Starting Materials : Thioketone derivatives and appropriate amines.
  • Reaction Conditions : Typically carried out under reflux conditions with solvents such as ethanol or acetic acid.
  • Purification : The product is usually purified by recrystallization or chromatography.

Case Study 1: Anticancer Activity Assessment

A recent study conducted by the National Cancer Institute (NCI) assessed the anticancer potential of this compound through a single-dose assay across multiple cancer cell lines. The findings indicated that the compound effectively inhibited cell growth in several types of cancer, including breast and lung cancers .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against resistant bacterial strains. The results showed promising activity, particularly against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The fluorophenyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural analogs based on substituents and their implications:

Compound Name (IUPAC) Substituents at Key Positions Key Structural Features Reference
5-{[(3-Fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione 3-Fluorophenylamino at C5 Electron-withdrawing fluorine enhances polarity and hydrogen-bonding potential.
1,3-Diethyl-5-(2,4,5-trimethoxybenzylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione 2,4,5-Trimethoxybenzylidene at C5; Diethyl groups at N1/N3 Methoxy groups increase solubility; diethyl groups introduce steric bulk.
5-[(Furan-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione Furan-2-ylmethylidene at C5 Oxygen-rich furan enhances π-conjugation; lower lipophilicity.
(5E)-1-(4-Bromophenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene... 4-Bromophenyl at N1; 3-nitrophenyl-furan at C5 Strong electron-withdrawing groups (Br, NO₂) increase reactivity and stacking potential.
Thiamylal (5-Pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione) Aliphatic pentan-2-yl and propenyl groups at C5 High lipophilicity; typical barbiturate structure with sedative properties.

Physicochemical Properties

  • Solubility: The 3-fluorophenyl analog’s solubility in polar solvents is moderate due to fluorine’s electronegativity. In contrast, methoxy-substituted analogs (e.g., 2,4,5-trimethoxybenzylidene derivative) exhibit higher aqueous solubility . Thiamylal, with aliphatic substituents, is soluble in chloroform and ethanol, reflecting its nonpolar character .
  • Planarity and Crystallinity: The 3-fluorophenylamino group introduces slight non-planarity compared to the fully planar 2,4,5-trimethoxybenzylidene analog (dihedral angle: 1.41° between aromatic and diazinane rings) . Bromophenyl and nitrophenyl substituents (e.g., ) may induce stronger π-π stacking interactions due to electron-deficient aromatic systems.

Biological Activity

5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with significant potential in biological applications. This compound features a unique chemical structure that includes a fluorinated phenyl group and a diazinane core, which may contribute to its biological activity.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₃FN₂O₃S
  • Molecular Weight : 354.37 g/mol
  • CAS Number : 6312-53-4

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its potential therapeutic effects, particularly in cancer treatment and enzyme inhibition.

Anticancer Activity

Recent research has indicated that derivatives of compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation. For example, they may act as inhibitors of SIRT1, a protein deacetylase implicated in cancer progression .
  • Efficacy : In vitro studies have shown that certain analogs significantly reduce the viability of cancer cells. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes:

  • Tyrosinase Inhibition : Analogous compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This inhibition could be beneficial for treating hyperpigmentation disorders .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Study on Tyrosinase Inhibition :
    • Objective : To evaluate the anti-melanogenic effects of various analogs.
    • Findings : Compounds were found to inhibit melanin production effectively in B16F10 cells without significant cytotoxicity at lower concentrations .
  • Anticancer Studies :
    • Objective : To assess the antiproliferative effects against lung and breast cancer cells.
    • Findings : Certain fluorinated derivatives exhibited strong antiproliferative activity and were found to induce apoptosis in cancer cells through caspase activation pathways .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerSIRT1 inhibitorsReduced cell viability in cancer lines
Enzyme InhibitionTyrosinase inhibitorsDecreased melanin production
CytotoxicityVarious analogsLow cytotoxicity at therapeutic doses

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